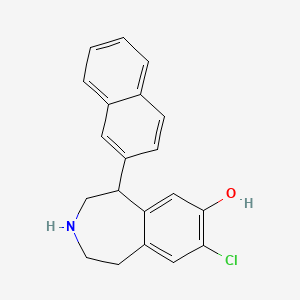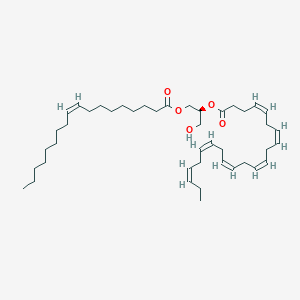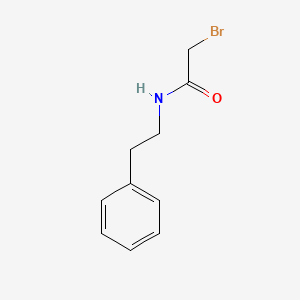
2-bromo-N-(2-phenylethyl)acetamide
Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to 2-bromo-N-(2-phenylethyl)acetamide often involves microwave-assisted synthesis techniques, which are known for their efficiency in promoting condensation reactions between various aniline derivatives and acylisatin or propionylisatin compounds. Such methods have been utilized to synthesize a range of acetamide derivatives characterized by IR and NMR spectroscopy, highlighting the versatility of acetamide compounds in synthesis processes (Ghazzali et al., 2012).
Molecular Structure Analysis
The molecular structure of acetamide derivatives, including those similar to this compound, has been elucidated using techniques such as X-ray single-crystal diffraction and DFT/B3LYP calculations. These studies reveal the intricate intermolecular interactions, such as Br⋯Br interactions, which play a crucial role in the stability and reactivity of these compounds (Ghazzali et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving acetamide derivatives demonstrate a range of reactivities and selectivities. For instance, N-bromoacetamide shows remarkable reactivity in addition and substitution reactions, leading to the synthesis of complex molecular structures with potential applications in various domains, including medicinal chemistry (Rank & Baer, 1974).
Physical Properties Analysis
The physical properties of acetamide derivatives, including solubility, melting points, and crystal structures, provide valuable insights into their potential applications and behaviors in different environments. The crystal structure analysis, in particular, sheds light on the molecular arrangement and hydrogen bonding patterns, which are critical for understanding the material's stability and reactivity (Sakota et al., 2013).
Chemical Properties Analysis
The chemical properties of this compound derivatives, including their reactivity in nucleophilic substitution reactions and their behavior under different chemical conditions, are of significant interest. These properties are crucial for designing new compounds with desired functionalities and for predicting the behavior of these compounds in complex chemical systems (Qiu et al., 2017).
Scientific Research Applications
Synthesis and Pharmacological Assessment : A study by Rani, Pal, Hegde, & Hashim (2016) synthesized novel acetamide derivatives, including compounds related to 2-bromo-N-(2-phenylethyl)acetamide, exploring their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. The presence of bromo and other groups in these compounds showed promising biological activities.
Antimicrobial Activity : A study by Fahim & Ismael (2019) investigated the reactivity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives towards various nucleophiles, resulting in compounds with notable antimicrobial activity. Computational calculations supported the experimental findings.
Microwave-assisted Synthesis and Biological Assessment : Ghazzali et al. (2012) conducted a study on the synthesis of 2-(2-acetamidophenyl)-2-oxo-N-phenyl acetamide derivatives, emphasizing their antimicrobial activity against various bacterial strains and fungal species.
Anticancer, Anti-Inflammatory, and Analgesic Activities : Another study by Rani, Pal, Hegde, & Hashim (2014) developed 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives. These compounds displayed potential anticancer, anti-inflammatory, and analgesic activities, particularly those with halogens on the aromatic ring.
Antimicrobial Evaluation and Hemolytic Activity : A study by Gul et al. (2017) synthesized 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives, assessing their antimicrobial and hemolytic activities. These compounds showed variable antimicrobial efficacy with relatively low toxicity.
Synthesis of Dibromohydrated N-(2-alkynylaryl)acetamide : Research by Qiu, Li, Ma, & Zhou (2017) described the synthesis of N-(2-(2,2-dibromo-2-arylacetyl)aryl)acetamide, showcasing the potential of this compound derivatives in organic synthesis under mild conditions.
Anticonvulsant and Antidepressant Activities : Xie, Tang, Pan, & Guan (2013) synthesized 2-(6-bromo-2,3-dioxoindolin)-N-substituted phenylacetamide derivatives, evaluating their anticonvulsant and antidepressant activities. Some derivatives showed significant reduction in immobility times, indicating potential antidepressant effects.
properties
IUPAC Name |
2-bromo-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c11-8-10(13)12-7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFSTJXZBDBHDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00432281 | |
| Record name | 2-bromo-N-(2-phenylethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64297-92-3 | |
| Record name | 2-Bromo-N-(2-phenylethyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64297-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-bromo-N-(2-phenylethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





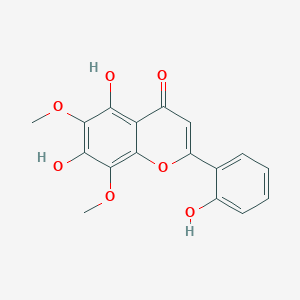
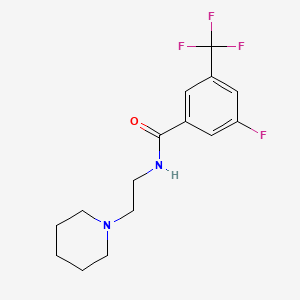
![(2S)-3-[4-[2-(1,3-benzoxazol-2-yl-methylamino)ethoxy]phenyl]-2-(2,2,2-trifluoroethoxy)propanoic acid](/img/structure/B1243165.png)
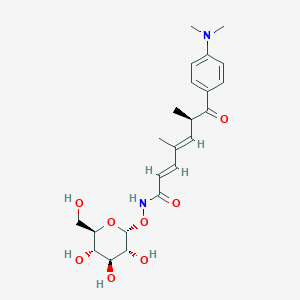

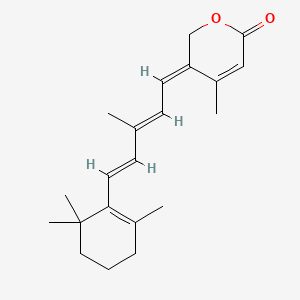
![(3S,5R,8R,9R,10R,12R,13R,14R,17S)-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B1243170.png)
![(4S)-5-[[2-(3-carboxypropylamino)-5-methyl-4-oxo-3,1-benzoxazin-7-yl]amino]-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid](/img/structure/B1243171.png)
